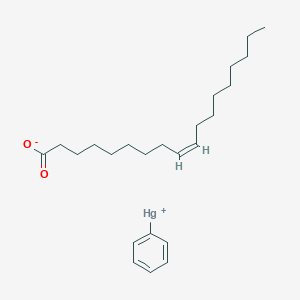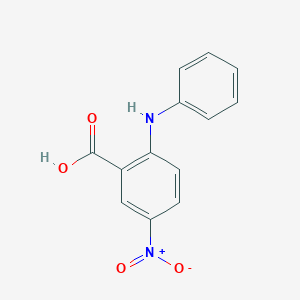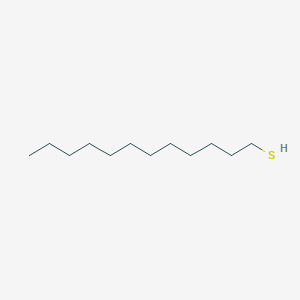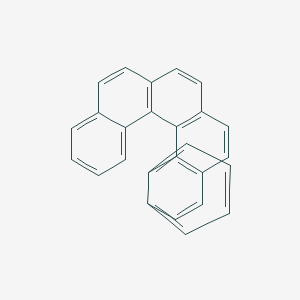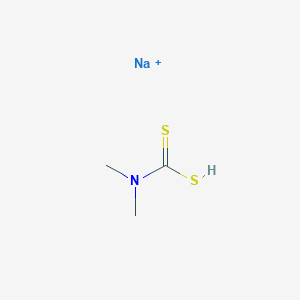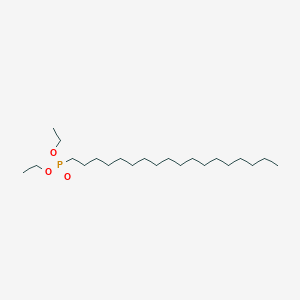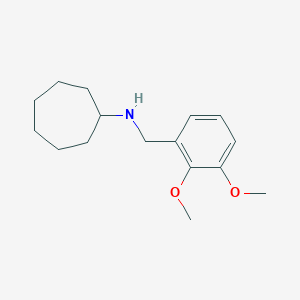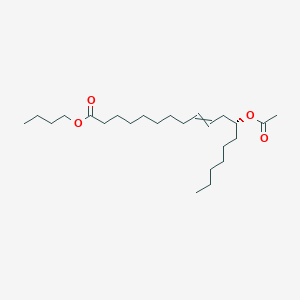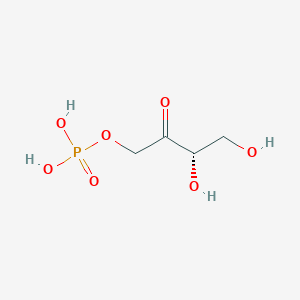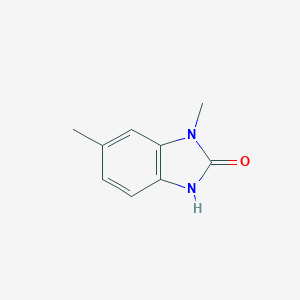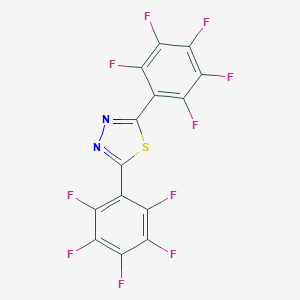
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole (BPT) is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BPT is a heterocyclic compound that contains a thiadiazole ring and two pentafluorophenyl groups.
Wirkmechanismus
The mechanism of action of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity, and 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is being studied for its potential as an HDAC inhibitor.
Biochemische Und Physiologische Effekte
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been shown to have anticancer activity in vitro and in vivo. In vitro studies have shown that 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have shown that 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole inhibits the growth of tumors in mouse models of cancer. 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has also been shown to have anti-inflammatory activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various applications. Another advantage is its high stability, which allows for long-term storage and use in experiments. One limitation of using 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole is its high cost, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole. One direction is the development of novel materials based on 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole for use in electronic and optical applications. Another direction is the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole as an HDAC inhibitor for the treatment of cancer. Additionally, the study of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole as an anti-inflammatory agent and its potential use in the treatment of inflammatory diseases is an area of future research.
Synthesemethoden
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole can be synthesized using a variety of methods, including the reaction of 2,5-dibromo-1,3,4-thiadiazole with pentafluorobenzene in the presence of a palladium catalyst. Another method involves the reaction of 2,5-dichloro-1,3,4-thiadiazole with pentafluorobenzene in the presence of a copper catalyst. Both methods result in the formation of 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole with high yields.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been studied for its potential applications in various scientific fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In organic electronics, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In medicinal chemistry, 2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole has been studied for its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
16065-71-7 |
|---|---|
Produktname |
2,5-Bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole |
Molekularformel |
C14F10N2S |
Molekulargewicht |
418.21 g/mol |
IUPAC-Name |
2,5-bis(2,3,4,5,6-pentafluorophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C14F10N2S/c15-3-1(4(16)8(20)11(23)7(3)19)13-25-26-14(27-13)2-5(17)9(21)12(24)10(22)6(2)18 |
InChI-Schlüssel |
JZRNXCCHUTUFKZ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NN=C(S2)C3=C(C(=C(C(=C3F)F)F)F)F |
Synonyme |
2,5-Bis(pentafluorophenyl)-1,3,4-thiadiazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



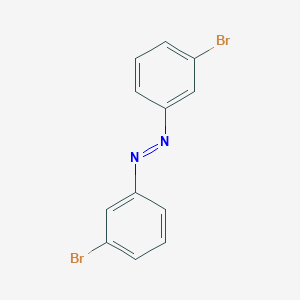

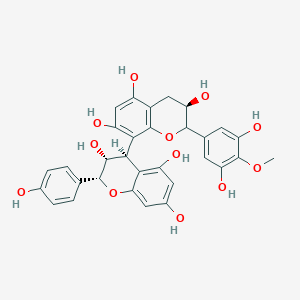
![Benzo[pqr]picene](/img/structure/B93510.png)
